4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound featuring a thiazolidine ring, a benzothiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the benzothiophene moiety. Key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of an appropriate thiol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzothiophene Moiety: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated benzothiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the benzothiophene moiety.
Scientific Research Applications
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure, often used in diabetes treatment.
Benzothiophene Derivatives: Compounds containing the benzothiophene moiety, used in various pharmaceutical applications.
Uniqueness
4-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in different fields, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H13Cl2NO3S3 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3,6-dichloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H13Cl2NO3S3/c1-2-24-19(25)16(30-21(24)28)9-11-3-6-13(7-4-11)27-20(26)18-17(23)14-8-5-12(22)10-15(14)29-18/h3-10H,2H2,1H3/b16-9- |
InChI Key |
NBTNJWXYSCYTTI-SXGWCWSVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)SC1=S |
Origin of Product |
United States |
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